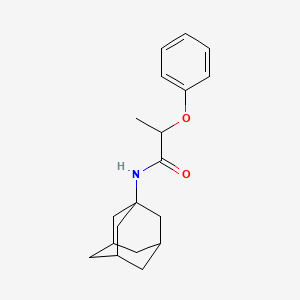
N-1-adamantyl-2-phenoxypropanamide
説明
“N-1-adamantyl-2-phenoxypropanamide” is a compound that contains an adamantyl group . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . The proposed method is useful for the preparation of antiviral drug tromantadine . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis
The identification of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .Chemical Reactions Analysis
Adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .作用機序
Target of Action
N-1-Adamantyl-2-phenoxypropanamide is a type of N-Adamantylated amide . These compounds are known to have potential biological activity Similar compounds with an adamantane core are used in medical practice, most of which are nitrogen-containing compounds . These compounds exhibit antiviral and other biological activities .
Mode of Action
It is known that many nitrogen-containing adamantane derivatives with a c–n bond exhibit antiviral and other biological activities . This suggests that this compound may interact with its targets to exert similar effects.
Biochemical Pathways
N-adamantylated amides, a group to which this compound belongs, have been synthesized for the preparation of antiviral drugs . This suggests that these compounds may affect pathways related to viral replication or immune response.
Pharmacokinetics
A study on a similar compound, apinac, revealed moderate to long half-lives in rats . This suggests that this compound may also have similar ADME properties, impacting its bioavailability.
Result of Action
Given that similar compounds exhibit antiviral and other biological activities , it can be inferred that this compound may have similar effects.
Action Environment
The synthesis of n-adamantylated amides, including this compound, involves reactions carried out in sulfuric acid media . This suggests that the compound’s synthesis and possibly its action may be influenced by specific environmental conditions.
実験室実験の利点と制限
N-1-adamantyl-2-phenoxypropanamide has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. This compound is also stable in various biological fluids and can be easily administered to animals. However, this compound has some limitations, including its low solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the research and development of N-1-adamantyl-2-phenoxypropanamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the long-term effects and safety of this compound in animal models and humans. Furthermore, the therapeutic potential of this compound in other diseases, such as cancer and autoimmune diseases, should be explored. Finally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective adiponectin receptor agonists.
科学的研究の応用
N-1-adamantyl-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, such as diabetes, obesity, cardiovascular diseases, and neurodegenerative diseases. This compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent the development of diabetes in animal models. This compound also has anti-inflammatory and anti-oxidative effects, which may be beneficial in the treatment of cardiovascular diseases. In addition, this compound has been shown to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1-adamantyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13(22-17-5-3-2-4-6-17)18(21)20-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSXNNWMBODDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



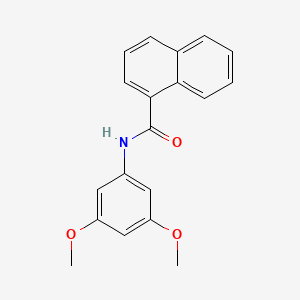

![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
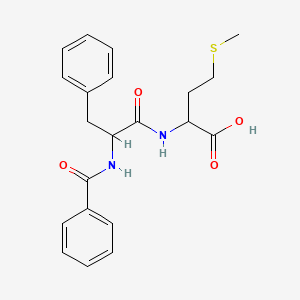
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)
![3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)
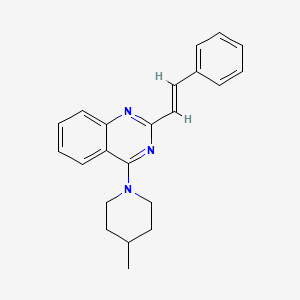
![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)
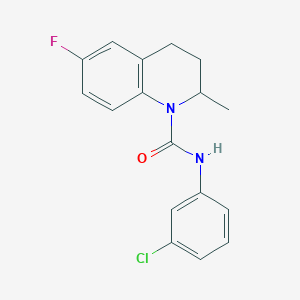
![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
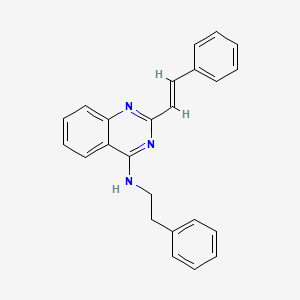
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3931090.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)